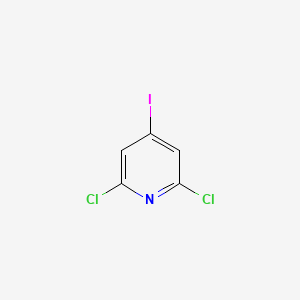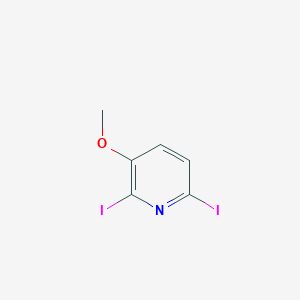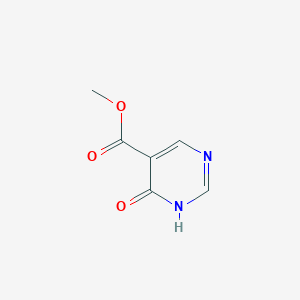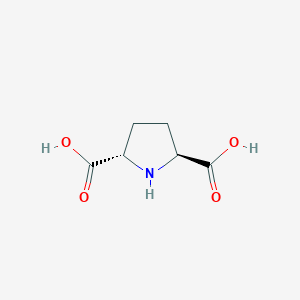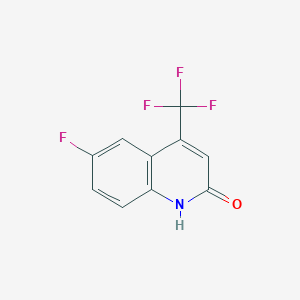
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is a chemical compound with the molecular formula C11H14OSi . It has an average mass of 190.314 Da .
Molecular Structure Analysis
The molecular structure of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol consists of a phenol group attached to a trimethylsilyl ethynyl group . The average mass of the molecule is 190.314 Da .Physical And Chemical Properties Analysis
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol has a predicted density of 1.01±0.1 g/cm3 . Its predicted boiling point is 251.7±32.0 °C .Applications De Recherche Scientifique
Synthesis and Mesomorphic Characterization
A study by Srinivasa and Hariprasad (2014) focused on synthesizing novel aromatic alkynyl silanes, including compounds possessing the trimethylsilyl ethynyl group, to evaluate their liquid crystal properties. This research highlights the importance of these compounds in developing materials with specific mesomorphic (liquid crystal) characteristics, potentially applicable in display technologies and advanced materials science (Srinivasa & Hariprasad, 2014).
Silicon-Directed Selective Gamma Substitution
Albaugh-Robertson and Katzenellenbogen (1982) demonstrated the selective gamma substitution of an α,β-unsaturated ester facilitated by a trimethylsilyl group. This study underscores the role of silicon-containing groups in directing selective organic transformations, crucial for synthesizing complex organic molecules with high precision (Albaugh-Robertson & Katzenellenbogen, 1982).
Development of Novel Reagents for Ethynylation
Research by Ochiai et al. (1991) led to the creation of a new reagent for α-ethynylation of β-dicarbonyl compounds, showcasing the application of trimethylsilyl ethynyl compounds in facilitating reactions under mild conditions. Such advancements are pivotal in synthetic organic chemistry, enabling the efficient and selective formation of carbon-carbon bonds (Ochiai et al., 1991).
Catalysis and Acylation Reactions
A study by Procopiou et al. (1998) highlighted the use of trimethylsilyl trifluoromethanesulfonate as an excellent catalyst for the acylation of alcohols with acid anhydrides. This research points to the broader applicability of trimethylsilyl groups in catalyzing reactions that are fundamental to organic synthesis, enhancing efficiency and selectivity (Procopiou et al., 1998).
Applications in Insecticide Development
Research by Palmer et al. (1990) explored the insecticidal properties of compounds containing the trimethylsilyl ethynyl group, suggesting their potential as proinsecticides. This indicates the versatility of such compounds, extending beyond classical organic synthesis to include applications in agriculture and pest management (Palmer et al., 1990).
Propriétés
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVPFCDJGGINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474292 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
CAS RN |
910467-75-3 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

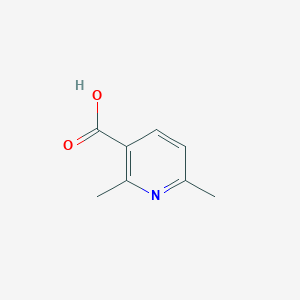
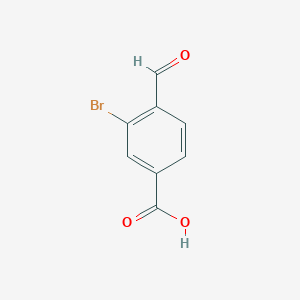
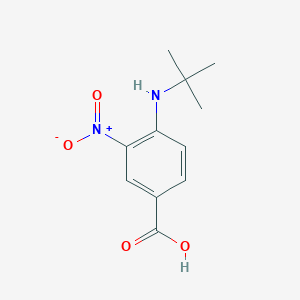
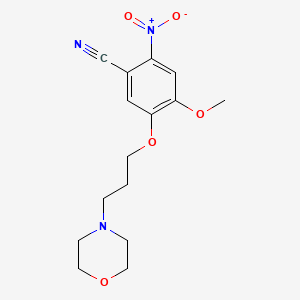
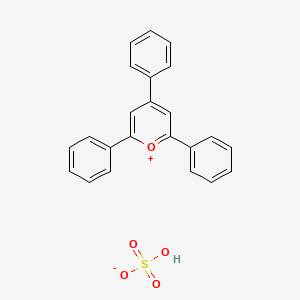
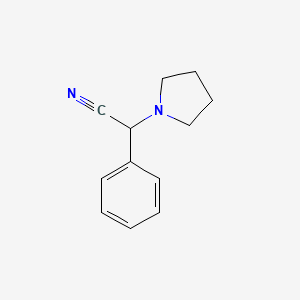
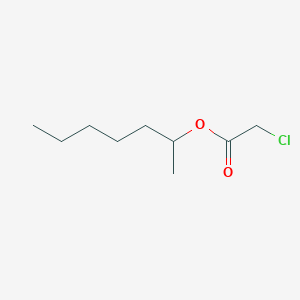
![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)
